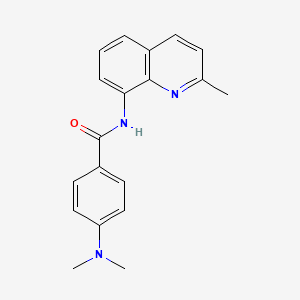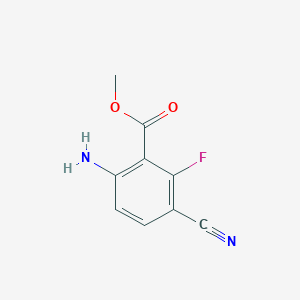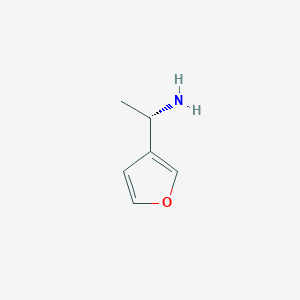
(S)-1-(Furan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Furan-3-yl)ethan-1-amine is an organic compound that features a furan ring attached to an ethanamine group The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image, the R-enantiomer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom, and a suitable chiral amine precursor.
Reaction Conditions: The furan ring is functionalized to introduce the ethanamine group. This can be achieved through various methods, such as
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Furan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated furan derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-1-(Furan-3-yl)ethan-1-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Furan-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
Furan-2-ylmethanamine: A similar compound with the amine group attached to a different position on the furan ring.
Thiophene analogs: Compounds where the furan ring is replaced with a thiophene ring.
Uniqueness
(S)-1-(Furan-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(1S)-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1 |
Clé InChI |
SBVKKZRVKMOURL-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=COC=C1)N |
SMILES canonique |
CC(C1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
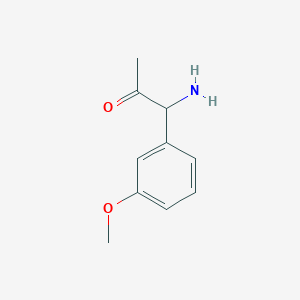
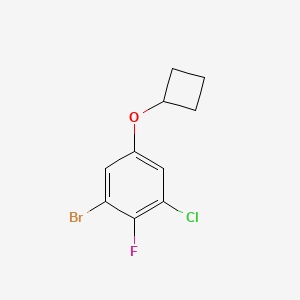
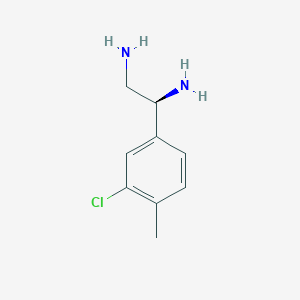
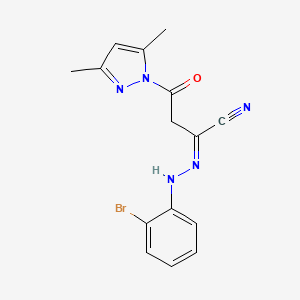
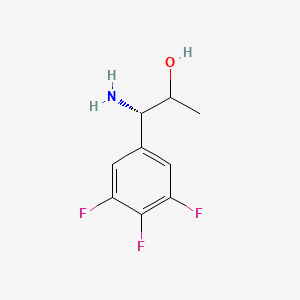
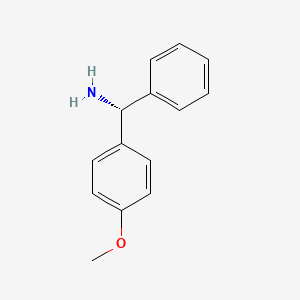
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
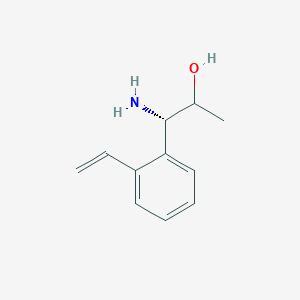
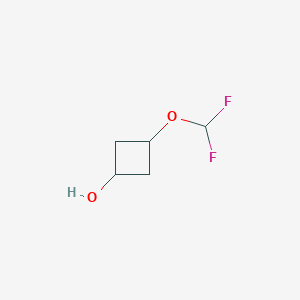
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
